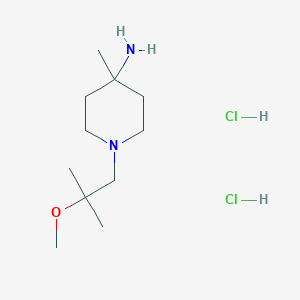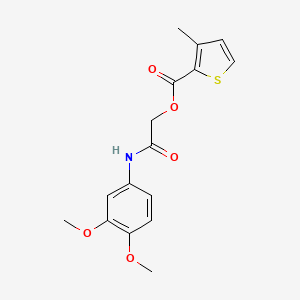![molecular formula C17H15F3N2O4 B2769909 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea CAS No. 1351649-21-2](/img/structure/B2769909.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea, also known as TAK-659, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases. This compound belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.
Aplicaciones Científicas De Investigación
Stability and Absorption in Drug Delivery Systems
- In Vitro Stability and In Vivo Absorption Studies : Research on colloidal particles formed from a solid dispersion system of a similar urea compound showed that these particles maintained stability and facilitated good absorption in rats, indicating potential applications in drug delivery systems (Yano et al., 1996).
Antioxidant Properties
- Lipid Peroxidation Inhibition : A study on various inhibitors, including urea derivatives, revealed significant antioxidant properties, suggesting potential applications in combating oxidative stress-related disorders (Lazarević et al., 2020).
Inhibitory Activity in Neurological Applications
- Acetylcholinesterase Inhibitors : Urea compounds were evaluated for their ability to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's, indicating potential therapeutic applications in this area (Vidaluc et al., 1995).
Antiproliferative Effects in Cancer Research
- Novel Urea and Bis-Urea Primaquine Derivatives : Certain urea derivatives demonstrated antiproliferative effects against cancer cell lines, particularly breast carcinoma, suggesting their potential use in cancer treatment (Perković et al., 2016).
Targeting Specific Receptors in Cancer Therapy
- Virtual Screening Targeting Urokinase Receptor : Urea compounds identified through virtual screening showed promise in inhibiting breast cancer metastasis, indicating potential applications in targeted cancer therapies (Wang et al., 2011).
Role in Inhibiting Protein Kinases
- Inhibitors of Rho Associated Protein Kinases : Research identified potent ROCK inhibitors among urea compounds, which could have implications in treatments for cancer and other diseases involving these kinases (Pireddu et al., 2012).
Facilitating Chemical Reactions
- Benzylation of Alcohols Using a Pyridinium Salt : Urea compounds played a role in the benzylation of alcohols, highlighting their utility in facilitating specific chemical reactions (Poon & Dudley, 2006).
Application in Synthesis of Other Compounds
- Synthesis of Hydroxamic Acids and Ureas from Carboxylic Acids : Ureas were used in the synthesis of hydroxamic acids, demonstrating their utility in the preparation of various bioactive compounds (Thalluri et al., 2014).
Potential in Treating Hyperglycemia
- Antihyperglycemic Agents : Certain urea derivatives showed promising antihyperglycemic effects, suggesting potential applications in diabetes treatment (Cantello et al., 1994).
Iron(III) Complex-Forming Tendency
- Synthesis and Complex-Forming with Iron(III) : Studies on urea compounds forming complexes with iron(III) could have implications in understanding and treating iron-related disorders (Ohkanda et al., 1993).
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O4/c18-17(19,20)16(24,11-4-2-1-3-5-11)9-21-15(23)22-12-6-7-13-14(8-12)26-10-25-13/h1-8,24H,9-10H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYBYUFQYJCMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2769826.png)
![N-(2-chloro-6-methylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2769829.png)


![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2769835.png)
![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2769836.png)






![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2769845.png)
![9-(2-Chloroquinoline-4-carbonyl)-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B2769847.png)